molecular formula C18H26ClN3O B2950669 1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one CAS No. 2411314-81-1

1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one

Cat. No.: B2950669
CAS No.: 2411314-81-1
M. Wt: 335.88
InChI Key: HPPBALMNYBJMLW-UHFFFAOYSA-N
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Description

1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one typically involves multiple steps:

    Formation of 1-Benzylpyrrolidine: This can be achieved by the reaction of pyrrolidine with benzyl chloride under basic conditions.

    Synthesis of 1-(1-Benzylpyrrolidin-3-yl)piperazine: The intermediate 1-benzylpyrrolidine is then reacted with piperazine in the presence of a suitable catalyst.

    Introduction of the Chloropropanone Moiety: The final step involves the reaction of the intermediate with 2-chloropropanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one can undergo various types of chemical reactions:

    Substitution Reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Scientific Research Applications

1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: Used in studies involving receptor binding and neurotransmitter modulation.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Shares the piperazine moiety but lacks the chloropropanone group.

    3-Benzylpyrrolidine: Similar pyrrolidine structure but without the piperazine and chloropropanone groups.

    2-Chloropropanone: Contains the chloropropanone moiety but lacks the complex piperazine and pyrrolidine structures.

Uniqueness

1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(1-benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-15(19)18(23)22-11-9-21(10-12-22)17-7-8-20(14-17)13-16-5-3-2-4-6-16/h2-6,15,17H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBALMNYBJMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCN(C2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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